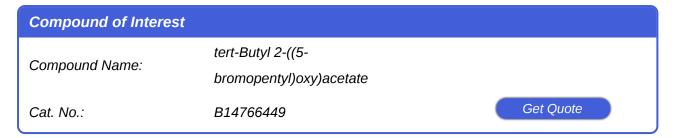


Technical Guide: tert-Butyl 2-((5-bromopentyl)oxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 2-((5-bromopentyl)oxy)acetate is a bifunctional organic molecule that holds significant potential in the fields of medicinal chemistry and drug development. Its structure incorporates a tert-butyl ester, a common protecting group for carboxylic acids, and a terminal alkyl bromide, which serves as a reactive handle for various nucleophilic substitution reactions. This unique combination makes it a valuable building block for the synthesis of more complex molecules, such as bifunctional linkers used in antibody-drug conjugates (ADCs) or PROteolysis TArgeting Chimeras (PROTACs). The ether linkage provides metabolic stability, while the five-carbon chain offers a flexible spacer. This document provides a comprehensive overview of its synthesis, putative properties, and potential applications.

Chemical Identity and Properties

While a specific CAS number for **tert-Butyl 2-((5-bromopentyl)oxy)acetate** is not readily found in major chemical databases, its molecular structure and properties can be reliably predicted based on its constituent functional groups and analogous compounds.

Table 1: Predicted Physicochemical Properties



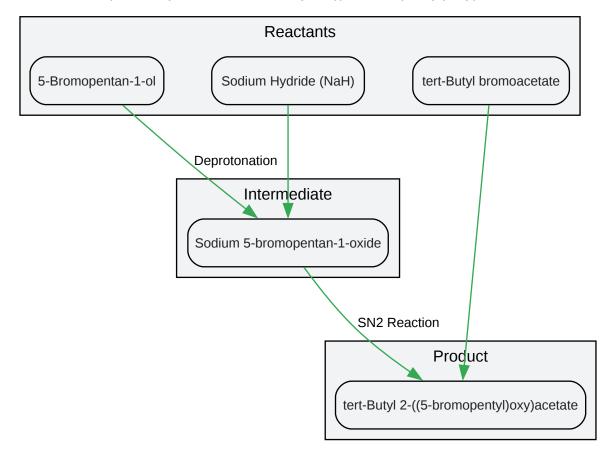
Property	Predicted Value	Basis for Prediction
Molecular Formula	C11H21BrO3	Structural analysis
Molecular Weight	281.19 g/mol	Calculation from atomic weights
Appearance	Colorless to pale yellow liquid	Analogy with similar long-chain ether-esters
Boiling Point	> 200 °C (decomposes)	Ethers and esters of similar molecular weight have high boiling points.[1][2]
Solubility	Soluble in common organic solvents (e.g., DCM, THF, ethyl acetate); Insoluble in water.	The nonpolar alkyl chain and tert-butyl group dominate, while the ether and ester groups offer some polarity.[2]
Density	~1.2 g/mL	Estimated based on the presence of bromine.

Proposed Synthesis: Williamson Ether Synthesis

A robust and widely applicable method for the synthesis of ethers is the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide.[4] For the preparation of **tert-Butyl 2-((5-bromopentyl)oxy)acetate**, a plausible route is the reaction of the sodium salt of 5-bromopentan-1-ol with tert-butyl bromoacetate.



Proposed Synthesis of tert-Butyl 2-((5-bromopentyl)oxy)acetate



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Caption: Proposed Williamson ether synthesis pathway.

Detailed Experimental Protocol

Materials:

- 5-bromopentan-1-ol
- Sodium hydride (NaH), 60% dispersion in mineral oil
- · tert-Butyl bromoacetate
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution



- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Dichloromethane (DCM)
- Hexanes

Procedure:

- Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere.
- Formation of the Alkoxide: A solution of 5-bromopentan-1-ol (1.0 equivalent) in anhydrous
 THF is added dropwise to the stirred suspension of NaH at 0 °C. The reaction mixture is
 allowed to warm to room temperature and stirred for 1 hour, or until the evolution of
 hydrogen gas ceases.
- Nucleophilic Substitution: The reaction mixture is cooled back to 0 °C, and a solution of tertbutyl bromoacetate (1.1 equivalents) in anhydrous THF is added dropwise via the dropping funnel. The reaction is then allowed to warm to room temperature and stirred overnight.
- Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. The mixture is then transferred to a separatory funnel and the aqueous layer is extracted three times with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
- Purification: The crude product is purified by flash column chromatography on silica gel using
 a gradient of hexanes and ethyl acetate to afford the pure tert-Butyl 2-((5bromopentyl)oxy)acetate.

Table 2: Expected Yield and Purity



Parameter	Expected Value	Method of Determination
Yield	60-80%	Gravimetric analysis after purification
Purity	>95%	¹ H NMR, ¹³ C NMR, and Mass Spectrometry

Applications in Drug Development

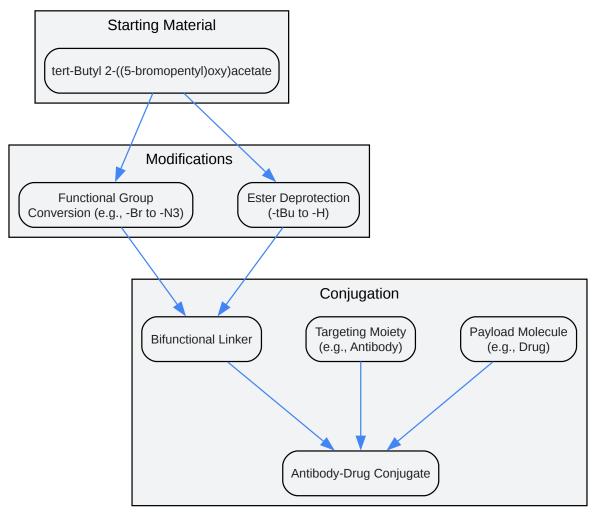
The bifunctional nature of **tert-Butyl 2-((5-bromopentyl)oxy)acetate** makes it a versatile tool in drug discovery and development.[5][6]

Bifunctional Linkers

This molecule can serve as a precursor for bifunctional linkers. The terminal bromide can be converted to other functional groups (e.g., azide, amine, thiol) to allow for conjugation to a targeting moiety (e.g., an antibody). The tert-butyl ester can be deprotected to reveal a carboxylic acid, which can then be coupled to a payload molecule, such as a cytotoxic drug.[7]



Application as a Bifunctional Linker



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- To cite this document: BenchChem. [Technical Guide: tert-Butyl 2-((5-bromopentyl)oxy)acetate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14766449#tert-butyl-2-5-bromopentyl-oxy-acetate-cas-number]

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